N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[1-(bicyclo[221]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the bicyclic heptane ring, the thiophene ring, and the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[1-(bicyclo[22
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe or tool compound to investigate biological pathways and molecular interactions.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: Its unique properties may make it useful in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of N-[1-(bicyclo[221]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H25F3N4OS |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H25F3N4OS/c1-3-15-6-7-19(32-15)17-10-20(23(24,25)26)30-21(28-17)11-18(29-30)22(31)27-12(2)16-9-13-4-5-14(16)8-13/h6-7,10-14,16H,3-5,8-9H2,1-2H3,(H,27,31) |
InChI Key |
FMEAUWKTIKVAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC(C)C4CC5CCC4C5 |
Origin of Product |
United States |
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